
Spectroscopic Profile of 4-Phenylthiazole-2-
carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Phenylthiazole-2-carboxylic acid

Cat. No.: B1308212 Get Quote

This technical guide provides a comprehensive overview of the spectral data for 4-
Phenylthiazole-2-carboxylic acid (C₁₀H₇NO₂S), a molecule of interest in medicinal chemistry

and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for

researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary
The spectral data for 4-Phenylthiazole-2-carboxylic acid has been compiled and is presented

below. These values are crucial for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework

of an organic molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen

atoms in the molecule. The data presented was obtained in a deuterated chloroform (CDCl₃)

solvent.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.57 Singlet 1H
Carboxylic Acid (-

COOH)

8.38 - 7.89 Multiplet 2H Phenyl Protons

7.68 - 7.55 Multiplet 1H Phenyl Proton

7.47 Triplet 2H Phenyl Protons

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule.

The data was acquired in a deuterated chloroform (CDCl₃) solvent.[1]

Chemical Shift (δ) ppm Assignment

172.5 Carboxylic Acid Carbon (C=O)

133.8 Phenyl Carbon

130.2 Phenyl Carbon

129.3 Phenyl Carbon

128.5 Phenyl Carbon

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrations. For carboxylic acids, key absorptions include a very broad O–H

stretch and a strong C=O stretch.[2][3]
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Wavenumber (cm⁻¹) Vibration Type Description

3300 - 2500 O-H Stretch Very Broad

1760 - 1690 C=O Stretch Strong

1320 - 1210 C-O Stretch Medium

1440 - 1395 O-H Bend Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight. The monoisotopic

mass of 4-Phenylthiazole-2-carboxylic acid is 205.01974 Da.[4]

Adduct m/z

[M+H]⁺ 206.02702

[M+Na]⁺ 228.00896

[M-H]⁻ 204.01246

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented

above. Specific instrument parameters may vary.

NMR Spectroscopy
Sample Preparation: A small amount of the 4-Phenylthiazole-2-carboxylic acid sample is

dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆), in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is typically used as an internal

standard (0 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is

typically operated at a frequency of 400 MHz or higher. For ¹³C NMR, a frequency of 100

MHz or higher is common.[1]
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Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to obtain

the NMR spectrum. Phase and baseline corrections are applied to the spectrum.

IR Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull in

Nujol or dissolved in a suitable solvent.

Data Acquisition: The sample is placed in the IR spectrometer. The instrument passes a

beam of infrared light through the sample and measures the amount of light absorbed at

each wavelength.

Spectrum Generation: A plot of absorbance or transmittance versus wavenumber (cm⁻¹) is

generated, which is the IR spectrum.

Mass Spectrometry
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the

mass spectrometer. Electrospray ionization (ESI) is a common technique for carboxylic

acids, which can generate both positive ([M+H]⁺) and negative ([M-H]⁻) ions.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a chemical

compound using multiple spectroscopic techniques.
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Compound Synthesis & Purification

Spectroscopic Analysis
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Purification (e.g., Crystallization, Chromatography)
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Click to download full resolution via product page

Caption: Workflow for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1308212?utm_src=pdf-body-img
https://www.benchchem.com/product/b1308212?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/d0/cc/d0cc01363c/d0cc01363c1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. chem.libretexts.org [chem.libretexts.org]

3. orgchemboulder.com [orgchemboulder.com]

4. PubChemLite - 4-phenylthiazole-2-carboxylic acid (C10H7NO2S) [pubchemlite.lcsb.uni.lu]

5. myneni.princeton.edu [myneni.princeton.edu]

To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenylthiazole-2-carboxylic
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[https://www.benchchem.com/product/b1308212#4-phenylthiazole-2-carboxylic-acid-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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